molecular formula C11H11ClN4O B2617685 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide CAS No. 945298-51-1

2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No. B2617685
CAS RN: 945298-51-1
M. Wt: 250.69
InChI Key: LMZPWSPEOWYDHK-UHFFFAOYSA-N
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Description

“2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide” is a compound that is used in proteomics research . It is also known as MI-2, a MALT1 inhibitor .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide”, has been a topic of interest in pharmaceutical research . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular formula of “2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide” is C11H11ClN4O, and its molecular weight is 250.69 . The 1,2,4-triazole ring is a key structural component in this compound .

Scientific Research Applications

Mechanism of Action

As a MALT1 inhibitor, MI-2 binds directly to MALT1 and irreversibly suppresses protease function .

properties

IUPAC Name

2-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-5-11(17)15-10-3-1-9(2-4-10)6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZPWSPEOWYDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

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